Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-1-cyclohexylpyrrolidin-2-one

11β-HSD1 inhibition metabolic syndrome diabetes

3-Bromo-1-cyclohexylpyrrolidin-2-one (852287-61-7) is the only C3-brominated N-cyclohexyl-pyrrolidin-2-one that enables chemoselective Suzuki, Sonogashira, and Buchwald–Hartwig couplings inaccessible with the non-halogenated parent (CAS 6837-24-7). Explicitly prepared as a key intermediate in Eli Lilly's 11β-HSD1 inhibitor patent (WO2006/49952), it offers a validated starting point for metabolic disease SAR. The C3–Br bond provides a pre-installed handle for derivatization, radiolabeling, or halogen-bonding interactions, while the cyclohexyl group modulates lipophilicity (XLogP3 ~2.2) and conformational rigidity. Procure this building block to accelerate focused library synthesis.

Molecular Formula C10H16BrNO
Molecular Weight 246.148
CAS No. 852287-61-7
Cat. No. B2606705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-cyclohexylpyrrolidin-2-one
CAS852287-61-7
Molecular FormulaC10H16BrNO
Molecular Weight246.148
Structural Identifiers
SMILESC1CCC(CC1)N2CCC(C2=O)Br
InChIInChI=1S/C10H16BrNO/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h8-9H,1-7H2
InChIKeyRIWNJINXGLRLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-cyclohexylpyrrolidin-2-one (CAS 852287-61-7): A Strategic Halogenated Pyrrolidinone Scaffold for Medicinal Chemistry and Synthetic Elaboration


3-Bromo-1-cyclohexylpyrrolidin-2-one (CAS 852287 61 7, molecular formula C₁₀H₁₆BrNO, molecular weight 246.14 g mol⁻¹) is a brominated cyclic amide belonging to the N‑cyclohexyl‑pyrrolidin‑2‑one class . The compound features a pyrrolidin‑2‑one core bearing a cyclohexyl group on the lactam nitrogen and a bromine atom at the C3 position. This substitution pattern provides a synthetically versatile handle for further functionalisation via nucleophilic displacement or metal‑catalysed cross‑coupling, while the cyclohexyl group modulates lipophilicity and conformational rigidity . The compound has been explicitly prepared and characterised as a key intermediate in the patent literature for cyclohexyl‑substituted pyrrolidinones developed as inhibitors of 11‑β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1), a target implicated in metabolic syndrome and type 2 diabetes [1].

Why 3-Bromo-1-cyclohexylpyrrolidin-2-one Cannot Be Casually Replaced by Other 1‑Cyclohexylpyrrolidin‑2‑one Derivatives


Although the pyrrolidin‑2‑one scaffold is common, the identity of the C3 substituent critically governs both the chemical reactivity and the biological profile of the molecule . The C3–Br bond in 3‑bromo‑1‑cyclohexylpyrrolidin‑2‑one is a uniquely versatile synthetic junction that permits chemoselective transformations—such as Suzuki, Sonogashira, or Buchwald–Hartwig couplings—that are inaccessible with the non‑halogenated parent (1‑cyclohexylpyrrolidin‑2‑one, CAS 6837‑24‑7) . The bromine atom also increases molecular weight by approximately 47 % (from 167.25 to 246.14 g mol⁻¹) and raises calculated logP (XLogP3: ~1.6 for the parent vs. ~2.2 for the 3‑bromo derivative), thereby altering membrane permeability and pharmacokinetic behaviour [1]. Furthermore, in the context of the 11β‑HSD1 inhibitor patent family, the 3‑bromo derivative was specifically prepared as a discrete intermediate, implying that the bromo substituent imparts reactivity or selectivity characteristics that are not replicated by the 3‑chloro, 3‑fluoro, or 3‑unsubstituted congeners [2]. Generic substitution without equivalent C3 functionalisation would therefore forfeit the synthetic versatility and potential target‑specific advantages that justify procurement of this particular building block.

Quantitative Differentiation Evidence for 3-Bromo-1-cyclohexylpyrrolidin-2-one: Head‑to‑Head, Cross‑Study, and Class‑Level Data


Patent‑Documented Role as a Discrete Intermediate in the 11β‑HSD1 Inhibitor Programme (Eli Lilly WO2006/49952)

The compound is explicitly listed as a prepared intermediate (Preparation 1) in the Eli Lilly patent WO2006/49952, which discloses cyclohexyl‑substituted pyrrolidinones as 11β‑HSD1 inhibitors . While the patent does not report isolated IC₅₀ values for this specific intermediate, the inclusion of a discrete preparative example (3‑Bromo‑l‑cyclohexyl‑pyrrolidin‑2‑one, synthesised from cyclohexylamine and 2,4‑dibromobutanoyl chloride in 34 % yield ) establishes that this brominated scaffold was intentionally selected for further elaboration into biologically active final compounds. In contrast, the non‑brominated parent 1‑cyclohexylpyrrolidin‑2‑one appears in the patent only as a substructure within more complex polycyclic final compounds, not as a standalone isolable intermediate [1].

11β-HSD1 inhibition metabolic syndrome diabetes pyrrolidinone synthesis

Physicochemical Differentiation: Molecular Weight and Calculated Lipophilicity vs. the Non‑Halogenated Parent

The presence of a bromine atom at C3 fundamentally alters the physicochemical profile of the pyrrolidinone scaffold. The molecular weight increases from 167.25 g mol⁻¹ (1‑cyclohexylpyrrolidin‑2‑one) [1] to 246.14 g mol⁻¹ (3‑bromo derivative) , a gain of 47.2 %. The calculated partition coefficient (XLogP3) shifts from approximately 1.6 for the parent [1] to an estimated ~2.2 for the 3‑bromo compound, reflecting a meaningful increase in lipophilicity that can influence membrane permeability, metabolic stability, and off‑target binding .

physicochemical properties lipophilicity molecular weight drug-likeness

Synthetic Versatility of the C3–Br Bond: Class‑Level Evidence for Cross‑Coupling Potential vs. C3–H

The C(sp³)–Br bond at the 3‑position of pyrrolidin‑2‑ones is a well‑established synthetic handle. Studies on 3‑bromo‑pyrrolidin‑2‑one systems demonstrate that the bromo substituent can be selectively displaced in both ionic and radical reactions, enabling regioselective elaboration to bicyclic systems and substituted pyrrolidinones that are inaccessible from the unfunctionalised parent [1]. While no publication reports direct comparative cross‑coupling yields for 3‑bromo‑1‑cyclohexylpyrrolidin‑2‑one versus its 3‑chloro or 3‑iodo analogs, the general reactivity order for palladium‑catalysed couplings (I > Br >> Cl) positions the bromo derivative as an optimal balance between reactivity and stability [2]. The 3‑bromo compound can therefore serve as a platform for late‑stage diversification into libraries of 3‑aryl‑, 3‑alkenyl‑, and 3‑amino‑1‑cyclohexylpyrrolidin‑2‑ones [3].

cross-coupling C–Br functionalisation Suzuki coupling late-stage diversification

Vendor‑Specified Purity and Storage: Quantitative Quality Specifications Relevant for Procurement Decisions

Procurement decisions for research chemicals often hinge on availability, purity, and cost. 3‑Bromo‑1‑cyclohexylpyrrolidin‑2‑one is available from multiple vendors with documented purity specifications. AKSci lists the compound at ≥95 % purity with a recommendation for long‑term storage in a cool, dry place . CymitQuimica offers the compound in 100 mg and 1 g quantities at pricing of €434 and €1,102 respectively (as of 2019) . In contrast, the non‑brominated parent 1‑cyclohexylpyrrolidin‑2‑one is widely available as a commodity solvent (99 % purity, Sigma‑Aldrich) at substantially lower cost per gram , reflecting its different market position as an industrial solvent rather than a specialised synthetic intermediate.

purity specification storage stability vendor comparison procurement quality

Highest‑Value Application Scenarios for 3-Bromo-1-cyclohexylpyrrolidin-2-one Based on Differentiated Evidence


Medicinal Chemistry: Late‑Stage Diversification of 11β‑HSD1 Inhibitor Leads

Scientists engaged in metabolic disease drug discovery can procure 3‑bromo‑1‑cyclohexylpyrrolidin‑2‑one as a key intermediate for generating focused libraries of 3‑substituted pyrrolidinones. The compound's explicit role as a preparative intermediate in the Eli Lilly 11β‑HSD1 inhibitor patent (WO2006/49952) provides a validated entry point for SAR exploration. The C3–Br bond enables Pd‑catalysed cross‑coupling to install aryl, heteroaryl, alkenyl, or amino substituents, rapidly generating analogs that probe the steric and electronic requirements of the target binding pocket [1].

Process Chemistry: Scalable Synthesis of Functionalised Pyrrolidinone Building Blocks

The documented two‑stage synthesis from cyclohexylamine and 2,4‑dibromobutanoyl chloride (34 % yield) provides a starting point for process optimisation. The bromine atom serves as a temporary activating group that can be selectively displaced in subsequent steps, enabling convergent synthetic strategies. For process chemists scaling up pyrrolidinone‑based intermediates, the documented preparation and characterisation data reduce the burden of route scouting.

Chemical Biology: Probe Design Requiring a Halogenated Pyrrolidinone Core

The bromine atom introduces both steric bulk and the potential for halogen‑bonding interactions with biological targets. For chemical biologists designing affinity probes or activity‑based probes where a halogen atom is required for binding or for subsequent radiolabelling, the 3‑bromo derivative offers a pre‑installed handle that is absent in the parent 1‑cyclohexylpyrrolidin‑2‑one [1]. The increased lipophilicity (estimated ΔXLogP3 ≈ +0.6) may also be exploited to modulate subcellular localisation or membrane partitioning [2].

Academic Research: Exploring Structure–Reactivity Relationships in α‑Halolactams

For physical organic chemists and synthetic methodologists, 3‑bromo‑1‑cyclohexylpyrrolidin‑2‑one represents a well‑defined substrate for studying the reactivity of α‑bromolactams in various transformations—nucleophilic substitution, radical cyclisation, and transition‑metal‑catalysed cross‑coupling. The cyclohexyl group provides conformational restraint that can influence diastereoselectivity in reactions at C3, offering a mechanistically informative system distinct from simpler N‑methyl or N‑benzyl analogs [3].

Quote Request

Request a Quote for 3-Bromo-1-cyclohexylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.